3-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride
Description
Properties
IUPAC Name |
3-amino-2-benzyl-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c17-15(13-9-5-2-6-10-13)14(16(18)19)11-12-7-3-1-4-8-12;/h1-10,14-15H,11,17H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNLORBZOIHJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of α,β-Unsaturated Nitriles
Catalytic hydrogenation represents a classical approach to synthesizing β-amino acids. In the case of 3-amino-2-benzyl-3-phenylpropanoic acid hydrochloride, this method involves the reduction of α,β-unsaturated nitriles followed by hydrolysis and acidification.
Reaction Mechanism and Conditions
The synthesis begins with the preparation of (E)-2-benzyl-3-phenylacrylonitrile, which is subjected to hydrogenation using palladium on carbon (Pd/C) or rhodium-based catalysts under 3–5 atm H₂ pressure. The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid using hydrochloric acid (6 M, reflux, 4–6 h), yielding the free amine, which is subsequently converted to the hydrochloride salt via treatment with HCl gas in ethanol.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd/C (5 wt%) | |
| H₂ Pressure | 4 atm | |
| Hydrolysis Temperature | 100°C | |
| Overall Yield | 68–72% |
Reductive Amination of β-Keto Esters
Reductive amination provides a versatile pathway by combining ketone intermediates with ammonia or benzylamine derivatives. This route is particularly noted for its compatibility with continuous-flow systems.
Synthetic Pathway
The process starts with ethyl 2-benzyl-3-phenyl-3-oxopropanoate, which undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C. The resulting β-amino ester is hydrolyzed under acidic conditions (HCl, H₂O, 80°C) to yield the target compound.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reducing Agent | NaBH₃CN (2.2 equiv) | |
| Reaction Temperature | 0–5°C | |
| Hydrolysis Time | 3 h | |
| Isolated Yield | 65% |
Asymmetric Synthesis via Chiral Auxiliaries
Asymmetric methods are critical for producing enantiomerically pure forms of the compound, which are essential for pharmaceutical applications.
N-Phthaloyl Protection Strategy
Racemic 3-amino-2-benzyl-3-phenylpropanoic acid is resolved using (R)-pantolactone as a chiral auxiliary. The N-phthaloyl-protected intermediate undergoes diastereomeric crystallization, achieving a 94% diastereomeric excess (d.e.) after one recrystallization. Acidic hydrolysis (6 M HCl, reflux) releases the (S)-enantiomer with >99% enantiomeric purity.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Chiral Auxiliary | (R)-pantolactone | |
| Diastereomeric Excess | 94% | |
| Hydrolysis Yield | 88% |
One-Pot Multicomponent Reactions
One-pot methodologies aim to streamline synthesis by combining multiple steps into a single reactor, reducing waste and purification needs.
Benzaldehyde-Based Condensation
A patent-pending method reacts benzaldehyde, malonic acid, and ammonium acetate in ethanol at 70°C for 24 h. The crude β-amino acid is esterified in situ with benzyl alcohol, followed by HCl treatment to yield the hydrochloride salt. This approach avoids intermediate isolation, achieving an 81% overall yield.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Reaction Time | 24 h | |
| Overall Yield | 81% |
Comparative Analysis of Methods
The table below summarizes the efficiency and practicality of each synthetic route:
| Method | Yield | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Catalytic Hydrogenation | 68–72% | High | Moderate | Moderate |
| Reductive Amination | 65–70% | Medium | High | Low |
| Asymmetric Synthesis | 88% | Very High | Low | High |
| One-Pot Reaction | 81% | Low | High | Low |
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones or benzoic acids, while reduction can produce benzyl alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the amino or benzyl moieties.
Scientific Research Applications
3-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use.
Comparison with Similar Compounds
Structural Analogs from the Same Class
Key structural analogs include:
Key Findings :
- The phenyl group at C3 stabilizes the molecule’s conformation, a feature shared with (2R,3S)-3-phenylisoserine derivatives, which are used in taxane-based anticancer drugs .


Key Findings :
- Unlike nicardipine hydrochloride, which degrades in acidic environments , the target compound’s β-amino acid backbone and aromatic groups may confer greater acid stability, as seen in structurally related hydrochlorides .
Biological Activity
Overview
3-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride (CAS No. 857800-82-9) is a synthetic compound with significant potential in various scientific fields, particularly in chemistry and biology. It is characterized by its unique structure that combines an amino group, a benzyl group, and a phenyl group, which contributes to its distinct biological activities.
The molecular formula of this compound is C16H18ClNO2. Its synthesis can be achieved through various methods, including the reaction of benzyl bromide with phenylalanine in the presence of a base like sodium hydroxide. The compound's chemical behavior includes oxidation, reduction, and substitution reactions, which are essential for its applications in organic synthesis and medicinal chemistry.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding, leading to various physiological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : Studies suggest that it may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary investigations have shown potential antimicrobial effects, although detailed studies are required to quantify this activity.
- Neuropharmacological Effects : Given its structural similarity to amino acids, it may influence neurotransmitter systems, warranting further exploration into its neuropharmacological properties.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Enzyme Inhibition : A study demonstrated that the compound could inhibit specific enzymes involved in metabolic processes, suggesting its potential use in metabolic disorder treatments .
- Antimicrobial Activity Assessment : Another research project evaluated the antimicrobial activity against various bacterial strains, showing promising results that indicate its potential as a therapeutic agent .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Phenylalanine | Naturally occurring amino acid | Essential for protein synthesis |
| 3-Amino-3-phenylpropanoic acid | Similar backbone without benzyl group | Limited biological activity |
| Benzylamine | Contains benzyl but lacks phenylpropanoic structure | Basic amine properties |
Q & A
Q. What are the standard synthetic routes for preparing 3-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride, and what reaction conditions are critical for optimizing yield?
Answer: The compound is typically synthesized via nucleophilic substitution or catalytic hydrogenation. For example, a benzyl-substituted intermediate may undergo reductive amination using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–60°C in ethanol . Key parameters include:
- Solvent selection : Ethanol or methanol enhances solubility of intermediates.
- Catalyst activity : Pd/C loading (5–10 wt%) impacts reduction efficiency.
- Temperature control : Exceeding 60°C may degrade sensitive functional groups.
Post-reaction, acidification with HCl precipitates the hydrochloride salt, followed by recrystallization for purity (>95% by HPLC) .
Q. Which analytical techniques are recommended for characterizing structural and enantiomeric purity?
Answer:
- NMR spectroscopy : and NMR confirm backbone structure and substitution patterns (e.g., benzyl vs. phenyl groups) .
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol gradients (e.g., 85:15 v/v) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 284.12) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
Answer: Contradictions often arise from assay variability or impurities. Methodological solutions include:
- Standardized assays : Use uniform protocols (e.g., fixed pH in receptor-binding assays) to minimize variability .
- Purity validation : Quantify impurities via LC-MS; even 2% impurities can skew IC₅₀ values in enzyme inhibition studies .
- Control experiments : Compare activity against structurally similar analogs (e.g., 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride) to isolate structure-activity relationships .
Q. What strategies are effective for optimizing the compound’s solubility and stability in aqueous buffers for in vitro studies?
Answer:
- pH adjustment : Solubility increases at pH < 3 (due to protonation of the amino group) but may hydrolyze the ester moiety. Use citrate buffer (pH 2.5–3.0) for short-term stability .
- Co-solvents : Add 10–20% DMSO or cyclodextrins to enhance solubility without denaturing proteins in cell-based assays .
- Lyophilization : Pre-store the compound as a lyophilized powder to prevent degradation in solution .
Q. How can computational modeling guide the design of derivatives with enhanced receptor-binding affinity?
Answer:
- Docking simulations : Use software like AutoDock Vina to predict interactions with targets (e.g., GABA receptors). Focus on steric and electronic compatibility of the benzyl group with hydrophobic pockets .
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with binding data from analogs .
- Free-energy perturbation (FEP) : Quantify binding energy changes when modifying functional groups (e.g., replacing benzyl with cyclopropylmethyl) .
Data Analysis and Mechanistic Studies
Q. How should researchers interpret conflicting kinetic data in enzyme inhibition studies involving this compound?
Answer:
- Mechanistic profiling : Determine inhibition mode (competitive vs. non-competitive) via Lineweaver-Burk plots. For example, if decreases without change, non-competitive inhibition is likely .
- Allosteric effects : Test for cooperative binding using Hill coefficients (>1 indicates positive cooperativity) .
- Counter-screening : Exclude off-target effects using kinase panels or proteome-wide profiling .
Q. What experimental approaches validate the compound’s proposed mechanism of action in neurotransmitter modulation?
Answer:
- Patch-clamp electrophysiology : Measure ion flux changes in neuronal cells (e.g., GABA-induced Cl⁻ currents) .
- Radioligand displacement assays : Use -labeled antagonists (e.g., -muscimol for GABA receptors) to quantify binding affinity () .
- Gene knockout models : CRISPR/Cas9 deletion of target receptors in cell lines confirms specificity .
Synthesis and Scale-Up Challenges
Q. What are the critical considerations for scaling up synthesis while maintaining enantiomeric excess (ee)?
Answer:
- Catalyst recycling : Use immobilized Pd/C or chiral catalysts to reduce costs and maintain ee >98% .
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., hydrogenation) .
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Comparative Studies
Q. How does the substitution pattern (e.g., benzyl vs. chlorophenyl) influence bioactivity compared to structural analogs?
Answer:
- Hydrophobicity : Benzyl groups enhance blood-brain barrier penetration in CNS-targeted analogs .
- Electron effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring increase metabolic stability but reduce solubility .
- Case study : 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride shows 10x higher serotonin receptor affinity than the benzyl analog due to halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


